MK-6892

Übersicht

Beschreibung

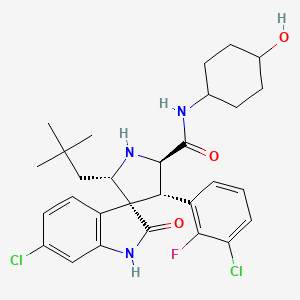

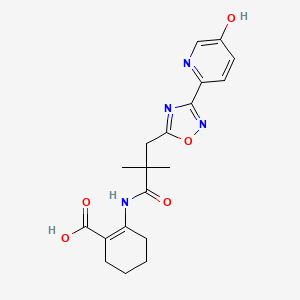

MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid (NA) receptor GPR109A . The Ki and GTPγS EC50 of MK-6892 on the Human GPR109A are 4 nM and 16 nM, respectively .

Molecular Structure Analysis

MK-6892 has a molecular weight of 386.4 and its chemical formula is C19H22N4O5 . The cryo-electron microscopy (cryo-EM) structure of Gi-coupled HCAR2 in complex with MK-6892 was resolved to a resolution of 2.60 Å . Notably, the MK-6892-HCAR2 structure shows an extended binding pocket relative to other agonist-bound HCAR2 complexes .

Physical And Chemical Properties Analysis

MK-6892 has a molecular weight of 386.4 and its chemical formula is C19H22N4O5 . It is soluble in DMSO at 50 mg/mL .

Wissenschaftliche Forschungsanwendungen

Lipid-Lowering Drug

MK-6892 is recognized as a lipid-lowering drug . It acts through the human hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor (GPCR) . The activation of HCAR2 can decrease the level of plasma-free fatty acids (FFAs), which subsequently slows down the synthesis of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-cholesterol), while simultaneously increasing the high-density lipoprotein cholesterol (HDL-cholesterol) levels in the liver .

Anti-Inflammatory Effects

HCAR2 activation, which can be achieved by MK-6892, results in beneficial anti-inflammatory effects in a range of diseases, including intestinal inflammation, colon cancer, and neurological diseases . In LPS-induced monocytes or macrophages, the activation of HCAR2 suppresses the expression levels of several pro-inflammatory cytokines .

Ligand Recognition

MK-6892 is involved in the mechanisms of ligand recognition. The structural data combined with functional studies and computational modeling show the mechanisms of ligand recognition, ligand selectivity, receptor activation, and G protein coupling of HCAR2 .

Ligand Selectivity

MK-6892 occupies not only the orthosteric binding pocket (OBP) but also an extended binding pocket (EBP) within HCAR2 . Pharmacological assays demonstrate that the OBP is a critical determinant for ligand selectivity among the HCARs subfamily .

Allosteric Modulation

The pharmacological properties of the allosteric modulator compound 9n reveal its probe-dependent behavior on HCAR2 in response to varying orthosteric agonists . This provides invaluable structural insights that contribute to a deeper understanding of the regulatory mechanisms governing HCAR2 signaling transduction mediated by both orthosteric and allosteric ligands .

Potent Agonist of HCAR2

MK-6892 is the most potent agonist of HCAR2, exhibiting a potency of 80nM . This makes it a significant therapeutic target for treating dyslipidemia and inflammatory diseases .

Wirkmechanismus

Target of Action

MK-6892, also known as 2-[[3-[3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid, primarily targets the human hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor (GPCR) . HCAR2 plays a pivotal role in regulating lipolysis and free fatty acid formation in humans .

Mode of Action

This interaction is influenced by aromatic amino acid clusters from receptors ECL1, TM4, and TM5 . The key residues that determine the ligand selectivity between HCAR2 and HCAR3 are also illuminated .

Biochemical Pathways

The activation of HCAR2 by MK-6892 leads to the regulation of various biochemical pathways. These pathways are primarily involved in lipid metabolism, including the reduction of plasma-free fatty acids . This subsequently slows down the synthesis of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, while simultaneously increasing the high-density lipoprotein cholesterol levels in the liver .

Pharmacokinetics

MK-6892 has shown excellent pharmacokinetic properties across species . It has a remarkably clean off-target profile and good ancillary pharmacology . .

Result of Action

The activation of HCAR2 by MK-6892 results in beneficial anti-inflammatory effects in a range of diseases . In LPS-induced monocytes or macrophages, the activation of HCAR2 suppresses the expression levels of several pro-inflammatory cytokines .

Action Environment

The action of MK-6892 is influenced by the cellular environment where HCAR2 is expressed. HCAR2 is highly expressed in multiple cell types, including adipocytes, vascular endothelium, immune cells, retinal pigmented cells, and colonic epithelial cells

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexene-1-carboxylic acid, 2-((3-(3-(5-hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl)-2,2-dimethyl-1-oxopropyl)amino)- | |

CAS RN |

917910-45-3 | |

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does MK-6892 interact with its target and what are the downstream effects?

A1: MK-6892 acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by MK-6892, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.

Q2: What is known about the structure-activity relationship (SAR) of MK-6892 and its analogs?

A2: While specific details on the SAR of MK-6892 are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.

Q3: What preclinical data supports the potential therapeutic benefits of MK-6892 in treating dyslipidemia?

A3: Preclinical studies in rats and dogs demonstrate that MK-6892 effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that MK-6892 may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.

Q4: Are there any known structural insights into the interaction between MK-6892 and the niacin receptor?

A4: While the provided abstracts don't offer specific details on MK-6892 binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of MK-6892 interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.

Q5: What are the potential advantages of MK-6892 over niacin as a treatment for dyslipidemia?

A5: MK-6892 exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that MK-6892 might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)